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Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbaldehyde

CAS No.: 863549-05-7

Cat. No.: B3159628

Get Quote

2-Chloroquinoline-5-carbaldehyde is a distinct chemical entity registered under CAS number

863549-05-7. However, a comprehensive survey of current scientific literature and chemical

databases reveals a significant scarcity of specific experimental data for this particular isomer.

This guide has been constructed to address this information gap by applying fundamental

principles of organic chemistry and drawing expert-driven inferences from well-documented

analogues.

As Senior Application Scientists, we frequently encounter novel or sparsely characterized

molecules. Our directive is to build a robust operational framework based on predictive

analysis. This document, therefore, leverages extensive data available for the closely related

isomer, 2-chloroquinoline-3-carbaldehyde, as well as the parent scaffolds, 2-chloroquinoline

and quinoline-5-carbaldehyde. By deconstructing the molecule into its core functional

components—the aldehyde group on the benzene ring and the chloro-substituted pyridine ring

—we can project its physicochemical properties, reactivity, and synthetic potential with a high

degree of scientific confidence. This approach provides researchers and drug development

professionals with a valuable and reliable starting point for utilizing this promising, albeit under-

documented, chemical building block.
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Predicted Physicochemical & Spectral Properties
While direct experimental values are not published, the core properties of 2-Chloroquinoline-
5-carbaldehyde can be reliably predicted. The molecular formula is definitively C₁₀H₆ClNO,

yielding a molecular weight of 191.61 g/mol . Other key properties are summarized below,

based on data from analogous structures.
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Property
Predicted Value /
Characteristic

Rationale / Comparative
Data Source

IUPAC Name
2-chloroquinoline-5-

carbaldehyde
Standard Nomenclature

CAS Number 863549-05-7 Chemical Abstracts Service

Molecular Formula C₁₀H₆ClNO -

Molecular Weight 191.61 g/mol -

Appearance
Expected to be a pale yellow

to light brown solid

Analogy with 2-

chloroquinoline-3-

carbaldehyde, which is a

yellow crystalline powder.[1][2]

Melting Point Predicted > 100 °C

The melting point of the 3-

carbaldehyde isomer is high

(148-150 °C).[3] Substitution

on the benzene ring may alter

crystal packing, but it is

expected to remain a solid with

a relatively high melting point.

Solubility

Soluble in chlorinated solvents

(DCM, chloroform), ethers

(THF), and polar aprotic

solvents (DMF, DMSO). Poorly

soluble in water and non-polar

alkanes.

General solubility profile for

functionalized aromatic

heterocycles.

Purity

Typically supplied at >95% by

commercial vendors for

research purposes.

Standard for specialized

chemical building blocks.

Predicted Spectral Data
The confirmation of the structure would rely on a combination of spectroscopic methods.
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¹H NMR: The most downfield signal will be the aldehyde proton (CHO), predicted at δ 9.5-

10.5 ppm. The six aromatic protons on the quinoline core will appear in the characteristic

region of δ 7.5-9.0 ppm. The specific coupling patterns will be complex but are predictable

based on the substitution pattern.

¹³C NMR: The aldehyde carbonyl carbon is expected around δ 190-200 ppm. The aromatic

carbons will resonate between δ 120-150 ppm, with the carbon bearing the chlorine (C2)

appearing around δ 150-152 ppm.

Infrared (IR) Spectroscopy: Two key diagnostic peaks are anticipated: a strong C=O stretch

for the aldehyde at approximately 1690-1710 cm⁻¹ and the characteristic C=N/C=C

stretching vibrations of the quinoline ring system between 1500-1600 cm⁻¹[3][4].

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum will show a molecular ion peak (M⁺) at m/z ≈ 191. A crucial diagnostic feature will

be the M+2 isotope peak at m/z ≈ 193, with an intensity approximately one-third of the M⁺

peak, which is characteristic of a molecule containing a single chlorine atom.

Postulated Synthesis & Experimental Workflow
A direct, documented synthesis for 2-chloroquinoline-5-carbaldehyde is not readily available.

However, a highly plausible and efficient route can be designed based on the well-established

Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry for installing formyl groups.

[5][6]

The proposed synthesis begins with a commercially available precursor, 5-aminoquinoline, and

proceeds through three key steps.
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Step 1: Sandmeyer Reaction

Step 2: N-Oxidation

Step 3: Vilsmeier-Haack Formylation & Chlorination

5-Aminoquinoline

Quinoline-5-diazonium salt

  NaNO₂, aq. HCl
  0-5 °C

5-Chloroquinoline

  CuCl, aq. HCl
  Heat

5-Chloroquinoline N-oxide

  m-CPBA or H₂O₂

  Acetic Acid

2-Chloroquinoline-5-carbaldehyde
(Final Product)

  POCl₃, DMF
  Heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloroquinoline-5-carbaldehyde.
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Protocol: Proposed Synthesis of 2-Chloroquinoline-5-
carbaldehyde
Step 1: Synthesis of 5-Chloroquinoline (Sandmeyer Reaction)

Dissolve 5-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an

ice-salt bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5

°C to form the diazonium salt intermediate.

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will

be observed.

Allow the reaction to warm to room temperature and then heat gently to ensure complete

reaction.

Cool the mixture, basify with an appropriate base (e.g., NaOH solution), and extract the

product with an organic solvent like dichloromethane (DCM).

Dry the organic layer, concentrate, and purify by column chromatography to yield 5-

chloroquinoline.

Step 2: Synthesis of 5-Chloroquinoline N-oxide

Dissolve 5-chloroquinoline in a suitable solvent such as acetic acid or chloroform.

Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen

peroxide, portion-wise while monitoring the temperature.

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates full

consumption of the starting material.

Work up the reaction by neutralizing the excess acid and oxidant, followed by extraction and

purification to isolate the N-oxide.
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Step 3: Synthesis of 2-Chloroquinoline-5-carbaldehyde

Cool phosphorus oxychloride (POCl₃) in a flask equipped with a dropping funnel and

condenser.

Add dimethylformamide (DMF) dropwise to form the Vilsmeier reagent in situ.

Add the 5-chloroquinoline N-oxide from the previous step to the Vilsmeier reagent.

Heat the reaction mixture, typically at 80-100 °C, for several hours. This step accomplishes

both formylation at the C2 position and conversion of the N-oxide back to the quinoline, with

concurrent chlorination at C2.

Carefully quench the reaction by pouring it onto crushed ice.

Neutralize the acidic solution and extract the crude product.

Purify the final compound via recrystallization or column chromatography.

Inferred Reactivity & Synthetic Utility
The true value of 2-chloroquinoline-5-carbaldehyde lies in its dual reactivity, making it a

versatile scaffold for building molecular complexity. The two primary reactive sites—the

aldehyde and the C2-chloride—can be addressed orthogonally or in tandem.
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Aldehyde Reactivity (C5)

C2-Chloride Reactivity (SNAr)
2-Chloroquinoline-5-carbaldehyde

(CAS 863549-05-7)

Oxidation

Reductive Amination

Wittig Reaction

Schiff Base Formation

Amination (R-NH₂)

Alkoxylation (R-OH)

Thiolation (R-SH)

Suzuki Coupling

→ 2-Chloroquinoline-5-carboxylic acid

→ C5-Aminomethyl Derivatives

→ C5-Vinyl Derivatives

→ C5-Imine Derivatives

→ 2-Amino-quinoline-5-carbaldehydes

→ 2-Alkoxy-quinoline-5-carbaldehydes

→ 2-Thio-quinoline-5-carbaldehydes

→ 2-Aryl-quinoline-5-carbaldehydes
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Caption: Dual reactivity pathways of 2-Chloroquinoline-5-carbaldehyde.

Reactions at the Aldehyde Group
The aldehyde at the C5 position behaves as a typical aromatic aldehyde. It is a key handle for

derivatization through:
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Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary

amines, a reaction often used to link the quinoline core to other pharmacophores.[6]

Reductive Amination: The intermediate imine can be reduced (e.g., with NaBH₃CN or

NaBH(OAc)₃) to form stable secondary amine linkages.

Knoevenagel and Wittig Reactions: It can be used to form new carbon-carbon bonds,

extending conjugation or introducing new functional groups.[7]

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 2-

chloroquinoline-5-carboxylic acid[8][9] or reduced to the 5-(hydroxymethyl)-2-chloroquinoline.

Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the quinoline ring is highly activated towards

nucleophilic aromatic substitution (SₙAr).[10] This is because the electron-withdrawing nitrogen

atom in the ring stabilizes the negative charge of the Meisenheimer complex intermediate. This

makes the C2 position an excellent site for diversification:

Displacement with N-nucleophiles: Reaction with primary or secondary amines introduces

amino-substituents, a common feature in many bioactive molecules.[11]

Displacement with O/S-nucleophiles: Alkoxides, phenoxides, and thiols can readily displace

the chloride to form ethers and thioethers.[5][12]

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or

alkyl groups.

Potential Applications in Research & Drug
Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates, particularly in oncology and infectious

diseases.[13] 2-Chloroquinoline-5-carbaldehyde serves as an ideal starting material for

building libraries of novel quinoline derivatives.
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Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like

chloroquine. This scaffold can be used to design new lactate dehydrogenase (LDH) inhibitors

or other novel antimalarials.[14][15]

Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity

through mechanisms like kinase inhibition, DNA intercalation, and apoptosis induction.[13]

The dual reactivity of this molecule allows for the synthesis of complex structures designed

to target specific enzyme active sites.

Antiviral & Antibacterial Agents: The 2-aminoquinoline scaffold, easily accessible from this

precursor, has been investigated for a range of therapeutic applications, including as antiviral

agents.[10][12]

Leishmaniasis Inhibitors: Quinoline-carbaldehyde derivatives have been identified as novel

and specific inhibitors for Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1),

highlighting a direct application pathway for compounds derived from this scaffold.[16]

Safety & Handling
No specific safety data sheet (SDS) exists for CAS 863549-05-7. The following guidance is

based on data for the analogous 2-chloroquinoline-3-carbaldehyde and general laboratory

safety principles.[1]

Hazard Class: Expected to be classified as an irritant. May cause skin, eye, and respiratory

irritation. Handle with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or fumes.[17] Avoid contact with skin and eyes.[18]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[19]

Disposal: Dispose of waste in accordance with local, regional, and national regulations for

chemical waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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